Ethylbenzene-d10
Ethylbenzene-d10
Ethylbenzene-d10 (d10-ethylbenzene) is a deuterated NMR solvent useful in NMR-based research and analyses. The photodissociation of d10-ethylbenzene at both 193 and 248nm has been studied using vacuum ultraviolet photoionization/multimass ion imaging techniques. The H/D exchange between ethylbenzene-d10 and acidic bridging OH groups in dehydrated zeolites have been investigated in the temperature range of 303 to 393K.
Brand Name:
Vulcanchem
CAS No.:
25837-05-2
VCID:
VC21255507
InChI:
InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i1D3,2D2,3D,4D,5D,6D,7D
SMILES:
CCC1=CC=CC=C1
Molecular Formula:
C8H10
Molecular Weight:
116.23 g/mol
Ethylbenzene-d10
CAS No.: 25837-05-2
Cat. No.: VC21255507
Molecular Formula: C8H10
Molecular Weight: 116.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Ethylbenzene-d10 (d10-ethylbenzene) is a deuterated NMR solvent useful in NMR-based research and analyses. The photodissociation of d10-ethylbenzene at both 193 and 248nm has been studied using vacuum ultraviolet photoionization/multimass ion imaging techniques. The H/D exchange between ethylbenzene-d10 and acidic bridging OH groups in dehydrated zeolites have been investigated in the temperature range of 303 to 393K. |
|---|---|
| CAS No. | 25837-05-2 |
| Molecular Formula | C8H10 |
| Molecular Weight | 116.23 g/mol |
| IUPAC Name | 1,2,3,4,5-pentadeuterio-6-(1,1,2,2,2-pentadeuterioethyl)benzene |
| Standard InChI | InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i1D3,2D2,3D,4D,5D,6D,7D |
| Standard InChI Key | YNQLUTRBYVCPMQ-CFTAVCBPSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H] |
| SMILES | CCC1=CC=CC=C1 |
| Canonical SMILES | CCC1=CC=CC=C1 |
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